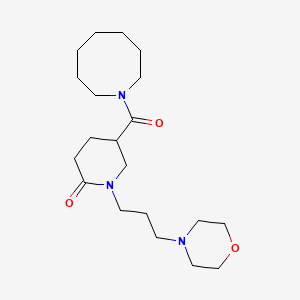![molecular formula C22H28N2O2 B6080808 N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B6080808.png)
N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Propan-2-yloxyphenyl Intermediate: This step involves the reaction of 3-hydroxybenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate to form 3-(propan-2-yloxy)benzyl alcohol.
Benzamide Formation: The intermediate is then reacted with 4-(chloromethyl)benzoyl chloride in the presence of a base like triethylamine to form the benzamide derivative.
Pyrrolidine Substitution: Finally, the benzamide derivative is reacted with pyrrolidine in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Industry: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial applications.
Mechanism of Action
The mechanism of action of N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(MORPHOLIN-1-YL)METHYL]BENZAMIDE: Similar structure but with a morpholine ring instead of pyrrolidine.
N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness
N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3-propan-2-yloxyphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17(2)26-21-7-5-6-19(14-21)15-23-22(25)20-10-8-18(9-11-20)16-24-12-3-4-13-24/h5-11,14,17H,3-4,12-13,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUCEPAJVIXNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methylphenyl)-N'-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6080729.png)
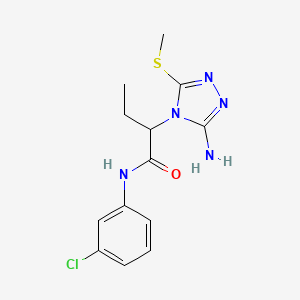
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1-ethyl-4-piperidinecarboxamide](/img/structure/B6080742.png)
![7-(4-isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6080745.png)
![3-(3-hydroxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6080747.png)
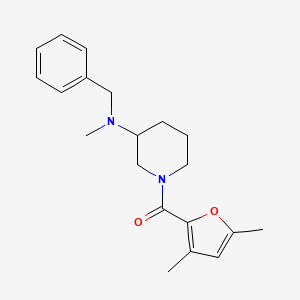
![4-[(5-bromo-2,4-dihydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6080758.png)
![1-[(1-methylimidazol-2-yl)methyl]-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B6080765.png)
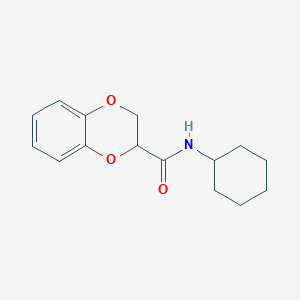
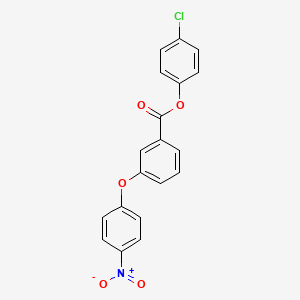
![METHYL (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6080788.png)
![6-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B6080813.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6080823.png)
